(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylaconitine is a diterpenoid alkaloid extracted from the roots of aconite plants. It is known for its potent biological activities, including anti-inflammatory and analgesic properties. Historically, it has been used in traditional Chinese and Japanese medicine for treating various ailments such as rheumatism and neuralgia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylaconitine can be synthesized through the acetylation of aconitine. The process involves the reaction of aconitine with acetic anhydride in the presence of a catalyst, typically pyridine, under controlled temperature conditions .
Industrial Production Methods
Industrial production of acetylaconitine involves the extraction of aconitine from the roots of Aconitum plants, followed by its chemical modification. The roots are processed to isolate aconitine, which is then acetylated to produce acetylaconitine .
Chemical Reactions Analysis
Types of Reactions
Acetylaconitine undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in acetylaconitine can be hydrolyzed to produce aconitine and acetic acid.
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert acetylaconitine into less toxic derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases under controlled temperature conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions.
Major Products Formed
Hydrolysis: Aconitine and acetic acid.
Oxidation: Various oxidized derivatives of acetylaconitine.
Reduction: Less toxic derivatives of acetylaconitine.
Scientific Research Applications
Acetylaconitine has a wide range of scientific research applications:
Mechanism of Action
Acetylaconitine exerts its effects primarily through the modulation of voltage-gated sodium channels. It binds to these channels, altering their function and leading to changes in cellular excitability. This mechanism underlies its analgesic and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Aconitine: The parent compound of acetylaconitine, known for its high toxicity and potent biological activities.
Hypaconitine: Another diterpenoid alkaloid with similar analgesic properties but different toxicity profiles.
Mesaconitine: Similar in structure to acetylaconitine, with comparable biological activities.
Uniqueness
Acetylaconitine is unique due to its specific acetylation, which modifies its biological activity and toxicity profile. This modification makes it a valuable compound for both therapeutic applications and scientific research .
Properties
IUPAC Name |
(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c20-16(9-12-5-7-15(23)8-6-12)19(25)22-11-14-4-2-1-3-13(14)10-17(22)18(21)24/h1-8,16-17,23H,9-11,20H2,(H2,21,24)/t16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQBNDANGJYBJ-DLBZAZTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.